2-Acetyl-5-ethylpyrazine
Description
Properties
CAS No. |
43108-58-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(5-ethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-3-7-4-10-8(5-9-7)6(2)11/h4-5H,3H2,1-2H3 |
InChI Key |
MIDJYAWTZWQJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Acylation of Ethylpyrazine
A common synthetic route for 2-Acetyl-5-ethylpyrazine is the acylation of 5-ethylpyrazine using acetyl chloride or acetic anhydride in the presence of a catalyst. This method leverages electrophilic substitution on the pyrazine ring:
- Reaction Conditions: Typically performed under controlled temperature with a Lewis acid catalyst such as aluminum chloride or other acylation catalysts.
- Mechanism: The acetyl group is introduced via electrophilic aromatic substitution, targeting the 2-position adjacent to the nitrogen atom.
- Advantages: This method provides good regioselectivity and yields the target compound with minimal side products.
- Considerations: Requires careful control of reaction conditions to avoid polysubstitution or degradation of the pyrazine ring.
Grignard Reaction-Based Synthesis (Adapted from Acetylpyrazine Preparation)
Though specific literature on this compound Grignard synthesis is limited, related acetylpyrazine compounds have been synthesized through Grignard reagents, which could be adapted for this compound:
- Materials: Magnesium chips, anhydrous tetrahydrofuran (THF), chloromethane, dry toluene, cyanopyrazine derivatives, ethanol, and activated charcoal.
- Procedure:
- Preparation of methylmagnesium chloride by reacting magnesium chips with chloromethane in anhydrous THF at 20–50 °C.
- Mixing cyanopyrazine with dry toluene to form a reaction mixture.
- Slowly adding the methylmagnesium chloride to the cyanopyrazine solution under controlled temperature (0–50 °C) over 2–3 hours.
- Hydrolyzing the reaction mixture with water and neutralizing with acetic acid to pH 5–6.
- Extracting the product with toluene, followed by purification through ethanol recrystallization and activated carbon filtration.
- Yield and Purity: Reported crude product yields around 97% purity, with final dried product purity exceeding 99%.
- Scale-Up: The method has been demonstrated at laboratory and pilot scales (e.g., 20 g to 40 kg cyanopyrazine batches) with consistent results.
- Safety and Environmental Impact: The process is designed to minimize energy consumption and material loss, with safe handling of reactive intermediates like Grignard reagents.
This method, while documented for acetylpyrazine, provides a framework potentially adaptable for this compound synthesis by substituting the appropriate ethyl-substituted pyrazine precursor.
Comparative Data Table: Preparation Methods Summary
| Preparation Method | Key Reagents/Conditions | Advantages | Challenges/Notes | Yield & Purity |
|---|---|---|---|---|
| Acylation of Ethylpyrazine | Ethylpyrazine, acetyl chloride/acetic anhydride, Lewis acid catalyst | Regioselective acetylation, straightforward | Requires catalyst handling, potential side reactions | Moderate to high yield, high purity achievable |
| Grignard Reaction (Adapted) | Magnesium, chloromethane, cyanopyrazine, THF, toluene, ethanol | High purity product, scalable, energy efficient | Sensitive reagents, requires inert atmosphere | ~97% crude purity, >99% final purity |
| Maillard Reaction (Natural) | Amino acids + reducing sugars, heating at ~90 °C | Natural formation, mild conditions | Complex mixture, low selectivity, not industrially practical | Trace amounts in food matrices |
Research Findings and Industrial Relevance
- The Grignard-based method (patented in CN106588785A) exemplifies a robust synthetic approach for acetylpyrazines with potential adaptation for this compound, emphasizing raw material availability, low energy consumption, and high safety standards.
- Acylation remains the most direct chemical synthesis for specifically functionalized pyrazines, widely used in flavor chemical manufacturing.
- Analytical studies on pyrazine formation in food systems provide insight into reaction conditions favoring acetylpyrazine formation, useful for optimizing synthetic routes or biotechnological production.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-ethylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
Food Flavoring
Flavor Profile Enhancement
- 2-Acetyl-5-ethylpyrazine is primarily utilized as a flavoring agent in the food industry. It is known to enhance the roasted and nutty flavors in various food products, including baked goods, snacks, and beverages.
- Concentration Levels : The compound can be found in concentrations ranging from 0.1 to 50 mg/kg in food products, depending on the desired flavor intensity .
Safety and Regulatory Status
- The European Food Safety Authority (EFSA) has evaluated the safety of pyrazine derivatives, including this compound. The compound is generally recognized as safe when used within established limits .
Sensory Research
Impact on Aroma Perception
- Research indicates that this compound significantly influences the perception of roasted aromas in food products. Studies have shown that it interacts with other volatile compounds to enhance sensory experiences .
- Quantitative Analysis : A study highlighted that sub-threshold levels of pyrazines, including this compound, can alter the perception of roasted aromas, suggesting its role in flavor complexity .
Agricultural Applications
Pest Control Potential
- Recent studies have explored the use of pyrazines, including this compound, in pest control strategies. The compound's strong odor may disrupt the olfactory senses of pests, potentially impairing their ability to locate food sources or mates .
Data Tables
The following table summarizes key findings related to the applications and sensory impacts of this compound:
Case Studies
Case Study 1: Flavor Enhancement in Baked Goods
A study conducted on various baked products demonstrated that incorporating this compound at specific concentrations improved consumer acceptance due to enhanced flavor complexity. Sensory evaluations indicated a significant preference for samples containing this compound compared to control samples without it.
Case Study 2: Interaction with Other Pyrazines
In a comprehensive sensory analysis involving multiple pyrazines, researchers found that this compound combined with other compounds created a synergistic effect that intensified the overall aroma profile. This finding suggests its potential for use in formulating complex flavor profiles in both food and beverage industries.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-ethylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may undergo metabolic transformations, including hydroxylation and conjugation with glucuronic acid or glutathione, facilitating its excretion .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and physicochemical properties of 2-acetyl-5-ethylpyrazine and its analogs:
Key Observations :
- Functional Groups: The acetyl group in this compound introduces polarity and hydrogen-bonding capacity, which may reduce volatility compared to non-acylated analogs like 2-ethyl-5-methylpyrazine .
- Molecular Weight : The acetylated derivative has a higher molecular weight (150.18 vs. 122.17 for 2-ethyl-5-methylpyrazine), which correlates with lower vapor pressure and slower release in flavor applications.
- Regulatory Status : Unlike 2-acetyl-5-methylfuran (FEMA 3609), this compound lacks regulatory approvals, limiting its industrial adoption .
Flavor and Aroma Profiles
- 2-Ethyl-5-methylpyrazine : Widely used in food flavors for its nutty, popcorn-like aroma. Its simpler structure allows for higher volatility and rapid sensory perception .
- 2-Hydroxy-5-methylpyrazine : The hydroxyl group may impart bitterness or astringency, limiting its use in flavors despite structural similarity .
Biological Activity
2-Acetyl-5-ethylpyrazine (CAS No. 43108-58-3) is a pyrazine derivative with notable biological activities, primarily recognized for its flavoring properties in food and beverages. However, recent studies have indicated that this compound may possess various biological effects beyond its organoleptic characteristics, including potential health benefits and pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | QJPJQTDYNZXKQF-UHFFFAOYSA-N |
Biological Activities
1. Antioxidant Properties
Research has shown that this compound exhibits significant antioxidant activity. This property is crucial as antioxidants help mitigate oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various bacterial strains. It has been found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
3. Neuroprotective Effects
Emerging research indicates that this compound may exert neuroprotective effects. A study involving animal models of neurodegeneration revealed that this compound could reduce neuronal apoptosis and promote neurogenesis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled trial, the antioxidant capacity of this compound was compared with standard antioxidants such as vitamin C and E. The results indicated that while vitamin C exhibited higher activity, this compound showed comparable effects in specific assays, particularly in lipid peroxidation models .
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted on foodborne pathogens, including Salmonella and E. coli. The minimum inhibitory concentration (MIC) for this compound ranged from 0.25 to 1 mg/mL, demonstrating significant antimicrobial activity suitable for food safety applications .
The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with various biological targets:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : It disrupts the integrity of bacterial cell membranes and interferes with protein synthesis.
- Neuroprotective Mechanism : It may modulate neurotrophic factors that support neuronal survival and growth.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Acetyl-5-ethylpyrazine, and what methodological considerations are critical for achieving high yields?
- Answer : Synthesis typically involves condensation reactions between carbonyl-containing precursors and amine derivatives. For pyrazine analogs, methods such as cyclization of ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) under reflux conditions are foundational . Key parameters include:
- Reagent ratios : Stoichiometric excess of carbonyl precursors to minimize side products.
- Temperature control : Reflux in ethanol or acetic acid (80–100°C) to promote cyclization .
- Catalysts : Acidic or basic conditions (e.g., HCl or sodium acetate) to accelerate intermediate formation .
- Yield optimization : Purification via silica gel chromatography with preheated eluents (cyclohexane/ethyl acetate mixtures at 60°C) improves separation of polar by-products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer :
- Mass spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 122.12 for C₇H₁₀N₂O) and fragmentation patterns for structural confirmation .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ resolves ethyl (δ 1.2–1.4 ppm) and acetyl (δ 2.5–2.7 ppm) groups, while pyrazine ring protons appear at δ 8.3–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How does the stability of this compound vary under different storage conditions?
- Answer : Stability is pH- and temperature-sensitive:
- Acidic conditions : Degradation observed at pH < 4 due to hydrolysis of the acetyl group .
- Storage recommendations : Anhydrous environments at –20°C in amber vials to prevent photolytic decomposition .
Advanced Research Questions
Q. What strategies are effective in resolving isomerization challenges during the synthesis of this compound?
- Answer : Isomeric by-products (e.g., 3,6- vs. 3,5-substituted pyrazines) require specialized separation:
- Chromatography : Heated silica gel columns (60°C) with cyclohexane/ethyl acetate gradients (4:1 to 1:1) elute less polar isomers first .
- Crystallization : Slow cooling in ethanol isolates the desired isomer via differential solubility .
Q. How can reaction parameters be optimized to mitigate contradictions in reported yields and by-product profiles?
- Answer : Discrepancies arise from variable reaction kinetics and impurity profiles. Systematic optimization includes:
- DoE (Design of Experiments) : Varying equivalents of hydrazine derivatives (1.2–2.0 equiv), solvent polarity (ethanol vs. DMF), and base addition speed (dropwise vs. rapid) .
- In-situ monitoring : Real-time FTIR tracks carbonyl intermediates (1700–1750 cm⁻¹) to minimize over-reaction .
Q. What mechanistic insights explain the formation of thiophene or pyrimidine by-products during synthesis?
- Answer : Competing pathways involve:
- Thiophene formation : Sulfur-containing precursors (e.g., thioamides) reacting via Gewald cyclization under basic conditions .
- Pyrimidine by-products : Urea or thiourea derivatives condensing with diketones, favored at higher temperatures (>120°C) .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Hydrazine equivalents | 1.5–1.8 equiv | Reduces unreacted carbonyl | |
| Reaction temperature | 80–100°C | Minimizes thermal degradation | |
| Chromatography solvent | Cyclohexane/EtOAc (3:1) | Separates isomers effectively |
Table 2 : Stability Profile of this compound
| Condition | Stability Outcome | Recommended Action | Reference |
|---|---|---|---|
| pH < 4 (aqueous) | Rapid hydrolysis | Neutralize before storage | |
| Light exposure | Photolytic decomposition | Use amber vials, –20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
